Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 156.181 g/mol. This compound is notable for its structural features, including a cyclohexene ring and a hydroxyl group, which contribute to its chemical reactivity and potential applications in various fields of chemistry.
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate can be synthesized through various chemical reactions, primarily involving the modification of cyclohexene derivatives. It belongs to the class of carboxylate esters, which are characterized by the presence of an ester functional group derived from carboxylic acids. This compound is often studied in organic chemistry for its reactivity and potential applications in synthesis and medicinal chemistry.
The synthesis of methyl 5-hydroxy-1-cyclohexene-1-carboxylate can be achieved through several methods, including:
The completion of reactions can be monitored using techniques such as thin-layer chromatography (TLC), and purification often involves recrystallization from suitable solvents. Characterization of the synthesized compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and crystallographic studies to confirm structure and purity.
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate can undergo several chemical reactions due to its functional groups:
The reaction conditions such as temperature, solvent choice, and catalysts play critical roles in determining the efficiency and selectivity of these transformations.
The mechanism by which methyl 5-hydroxy-1-cyclohexene-1-carboxylate acts in chemical reactions typically involves nucleophilic attack at electrophilic centers within its structure. For instance, during esterification, the hydroxyl group acts as a nucleophile attacking an electrophilic carbon in an acid, leading to water elimination and ester formation.
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate finds applications in various scientific fields:
Cyclohexene carboxylates represent a critical class of synthons in pharmaceutical chemistry due to their structural versatility and presence in bioactive molecules. Methyl 5-hydroxy-1-cyclohexene-1-carboxylate (C₈H₁₂O₃, MW 156.18 g/mol) exemplifies this category, featuring both a carboxylate ester and a hydroxyl group on a cyclohexene scaffold that enable diverse downstream modifications [5]. The compound's molecular framework allows strategic functionalization at C-5 (hydroxy group) and C-1 (ester group), making it valuable for synthesizing complex molecules like prostaglandin intermediates or steroidal analogs. Its unsaturated core facilitates stereoselective hydrogenations, Diels-Alder reactions, or Michael additions – transformations frequently employed in drug synthesis [1] [3].
Regioisomeric variants significantly influence pharmaceutical utility. For instance, Methyl 5-hydroxycyclohex-3-ene-1-carboxylate (PubChem CID 13435785) differs in double-bond positioning (C3-C4 vs. C1-C2 in the title compound, PubChem CID 13054566), altering electronic distribution and conformational behavior [1] [2]. This distinction impacts interactions with biological targets and the feasibility of specific chemical transformations. The ester group readily undergoes hydrolysis, transesterification, or amidation, while the allylic alcohol functionality enables oxidation, elimination, or substitution chemistry. These attributes collectively position methyl 5-hydroxy-1-cyclohexene-1-carboxylate as a flexible building block for constructing medicinally relevant scaffolds, particularly those requiring chiral, non-racemic cyclohexane units with defined oxygen functionalities [2] [3].
Table 1: Key Isomeric Cyclohexene Carboxylates in Pharmaceutical Synthesis
Compound Name | PubChem CID | Molecular Formula | Structural Features | Relevance |
---|---|---|---|---|
Methyl 5-hydroxycyclohex-1-ene-1-carboxylate | 13054566 | C₈H₁₂O₃ | Conjugated ester; Allylic alcohol at C5 | Precursor for α,β-unsaturated systems |
Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | 13435785 | C₈H₁₂O₃ | Non-conjugated ester; Homoallylic alcohol at C5 | Enables stereoselective reduction of isolated double bond |
Methyl 2-methyl-1-cyclohexene-1-carboxylate | - | C₉H₁₄O₂ | β,β-Disubstituted enoate; Quarternary center at C2 | Model for constrained cyclohexene architectures |
The chiral nature of methyl 5-hydroxy-1-cyclohexene-1-carboxylate, particularly stereoisomers like the (1S,5S)-enantiomer, underscores its importance in enantioselective pharmaceutical synthesis. Biocatalysis offers efficient routes to such stereodefined molecules, overcoming limitations of traditional asymmetric catalysis. Enzymes like ketoreductases (KREDs) can generate chiral alcohols with exceptional enantioselectivity (>99% ee), while lipases or esterases enable kinetic resolutions of racemic mixtures. The compound's allylic alcohol moiety is a prime target for enzymatic asymmetric reduction or oxidation, and the ester group is susceptible to enzymatic hydrolysis under mild conditions [6] [8].
Recent advances in enzyme engineering and metagenomic screening expand biocatalytic access to chiral cyclohexene derivatives. Engineered transaminases, for instance, could theoretically introduce amino groups adjacent to the existing functionalities, while engineered hydratases or lyases might functionalize the double bond stereoselectively [6]. The development of multistep enzymatic cascades is particularly transformative. A hypothetical cascade for transforming a prochiral cyclohexene precursor could involve an enoate reductase for asymmetric double bond reduction, followed by a regiospecific hydroxylase (e.g., a P450 monooxygenase or a flavin-dependent oxygenase) to install the C5-OH group – all in a single reaction vessel without isolating intermediates. Such cascades mimic biosynthetic pathways and dramatically improve atom economy and process efficiency for complex molecules like the title compound [6] [8]. The inherent chirality of this scaffold makes it an ideal candidate for enzymatic production in routes toward bioactive compounds like antiviral nucleoside analogs or modulators of G-protein-coupled receptors (GPCRs), where stereochemistry profoundly impacts activity and safety profiles.
Table 2: Biocatalytic Strategies for Chiral Cyclohexene Carboxylate Synthesis
Biocatalyst Class | Target Transformation | Potential Benefit for Methyl 5-hydroxy-1-cyclohexene-1-carboxylate | Industrial Applicability |
---|---|---|---|
Ketoreductases (KREDs) | Asymmetric reduction of keto-cyclohexenecarboxylates | High ee for C5-OH stereocenter | High (Well-established immobilization methods) |
Lipases/Esterases | Kinetic resolution of racemic alcohol | Access to single (1S,5S) or (1R,5R) enantiomer | Moderate to High (Substrate specificity challenges) |
Enzyme Cascades | Multi-step synthesis from simple precursors | Atom economy, avoids isolation of intermediates | Emerging (Process robustness optimization needed) |
Directed Evolution | Optimization of activity/stability/selectivity | Creation of bespoke enzymes for specific reaction conditions | Increasing (Costs decreasing with technology) |
Synthesizing methyl 5-hydroxy-1-cyclohexene-1-carboxylate presents significant challenges, primarily concerning regioselectivity, stereocontrol, and functional group compatibility. Classical routes often rely on derivatization of existing cyclohexanones or cyclohexenones. A prominent method involves the transformation of methyl 2-oxocyclohexanecarboxylate. This β-ketoester exists predominantly in its enol form, allowing phosphorylation with diethyl chlorophosphate to yield methyl 2-(diethylphosphoryloxy)-1-cyclohexene-1-carboxylate. Subsequent regioselective alkylation via copper-mediated conjugate addition using lithium dimethylcuprate (Me₂CuLi) introduces the methyl group at C2. However, this route does not directly yield the 5-hydroxy derivative and requires additional steps for hydroxylation with correct regiochemistry and stereochemistry [4].
Installing the C5-hydroxy group with precise stereocontrol is particularly demanding. Direct oxidation of the alkene (e.g., via hydroboration-oxidation or epoxidation/hydrolysis) suffers from regioselectivity issues due to the electron-withdrawing ester group deactivating the adjacent double bond (C1=C2), potentially favoring attack at C3-C4 instead of the desired allylic position (C5). Furthermore, achieving the desired cis or trans relationship between the C1 ester and C5 hydroxy group adds complexity. Protecting group strategies are often necessary, as the allylic alcohol is sensitive to both acidic and basic conditions, risking dehydration or epimerization. The ester group can also participate in unwanted side reactions under strong nucleophiles or reducing agents. Purification hurdles arise due to the polarity of the hydroxy and ester groups and the potential for isomerization during distillation. These challenges necessitate carefully optimized multi-step sequences or innovative catalytic approaches to achieve efficient and selective synthesis [4].
Table 3: Key Synthetic Steps and Challenges for Methyl 5-hydroxy-1-cyclohexene-1-carboxylate
Synthetic Stage | Method (Example) | Key Challenge | Reported Yield/Note |
---|---|---|---|
β-Ketoester Synthesis | Alkylation of cyclohexanone with dimethyl carbonate (NaH/KH) | Handling of pyrophoric KH; equilibrium control | 79-87% (methyl 2-oxocyclohexanecarboxylate) [4] |
Enol Phosphate Formation | Reaction with NaH then (EtO)₂P(O)Cl | Controlled enolate formation; exothermic reaction | ~90% crude yield (used directly) [4] |
Copper-Mediated Alkylation | Conjugate addition with Me₂CuLi | Formation of reactive cuprate; strict temperature control (-23°C) | 86-90% (for methyl 2-methyl-1-cyclohexene-1-carboxylate) [4] |
Regio- & Stereoselective C5 Hydroxylation | Not detailed in sources - Hypothetical: Microbial oxidation or chemical dihydroxylation/selective reduction | Avoiding over-oxidation; controlling relative stereochemistry | Major challenge - Requires significant optimization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: